molecular formula C16H13N3O3 B14381227 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 88538-52-7

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B14381227
CAS No.: 88538-52-7
M. Wt: 295.29 g/mol
InChI Key: SOIKQWGQXGLIMK-UHFFFAOYSA-N
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Description

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common synthetic routes include:

    Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.

    Nitration: Introduction of the nitro group at the 5-position.

    Methylation: Addition of a methyl group at the 2-position.

Chemical Reactions Analysis

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has been explored for its potential in various fields:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group undergoes reduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzimidazole core can inhibit various enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one can be compared with other benzimidazole derivatives such as:

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.

Properties

CAS No.

88538-52-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-[3-(2-methyl-5-nitrobenzimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C16H13N3O3/c1-10(20)12-4-3-5-13(8-12)18-11(2)17-15-9-14(19(21)22)6-7-16(15)18/h3-9H,1-2H3

InChI Key

SOIKQWGQXGLIMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC(=C3)C(=O)C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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